molecular formula C23H19N3O B4496871 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B4496871
M. Wt: 353.4 g/mol
InChI Key: DPCFNOPUCQZUNN-UHFFFAOYSA-N
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Description

2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazoloquinazoline core with methyl and phenyl substituents, which contribute to its unique chemical properties.

Scientific Research Applications

2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of novel materials with specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminobenzophenone with hydrazine derivatives, followed by cyclization with suitable reagents to form the pyrazoloquinazoline core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow synthesis, automated reaction monitoring, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the core structure.

Mechanism of Action

The mechanism of action of 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine
  • 1H-pyrazolo[3,4-b]pyridine derivatives
  • 2,3-dihydropyrroles

Uniqueness

2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific substitution pattern and the presence of both pyrazolo and quinazoline moieties. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-methyl-3,8-diphenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-15-22(17-10-6-3-7-11-17)23-24-14-19-20(26(23)25-15)12-18(13-21(19)27)16-8-4-2-5-9-16/h2-11,14,18H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCFNOPUCQZUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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